molecular formula C16H13IN2O2 B3599555 5-(4-ethoxyphenyl)-3-(4-iodophenyl)-1,2,4-oxadiazole

5-(4-ethoxyphenyl)-3-(4-iodophenyl)-1,2,4-oxadiazole

Cat. No.: B3599555
M. Wt: 392.19 g/mol
InChI Key: IZLYEAMHZMCTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-ethoxyphenyl)-3-(4-iodophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-3-(4-iodophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-ethoxybenzohydrazide with 4-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-3-(4-iodophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(4-ethoxyphenyl)-3-(4-iodophenyl)-1,2,4-oxadiazole has been studied for various scientific research applications, including:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs due to its biological activity.

    Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agrochemicals: The compound may serve as a lead structure for the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-3-(4-iodophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-1,2,4-oxadiazole: Lacks the ethoxy and iodo substituents, making it less versatile in terms of chemical reactivity.

    5-(4-methoxyphenyl)-3-(4-iodophenyl)-1,2,4-oxadiazole: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its solubility and reactivity.

Uniqueness

5-(4-ethoxyphenyl)-3-(4-iodophenyl)-1,2,4-oxadiazole is unique due to the presence of both ethoxy and iodo substituents, which enhance its chemical reactivity and potential applications. The ethoxy group increases its solubility in organic solvents, while the iodine atom provides a site for further functionalization through substitution or coupling reactions.

Properties

IUPAC Name

5-(4-ethoxyphenyl)-3-(4-iodophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IN2O2/c1-2-20-14-9-5-12(6-10-14)16-18-15(19-21-16)11-3-7-13(17)8-4-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLYEAMHZMCTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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